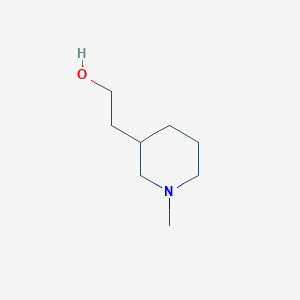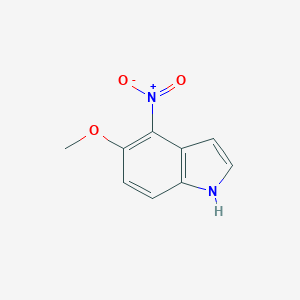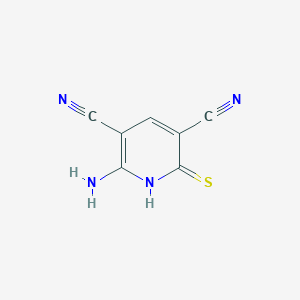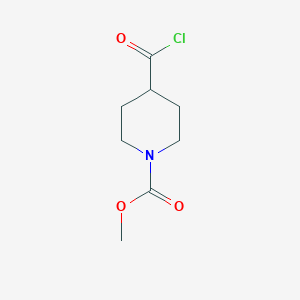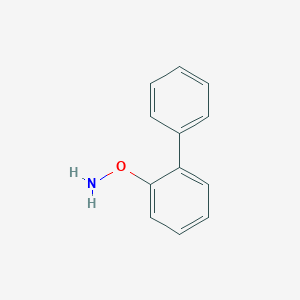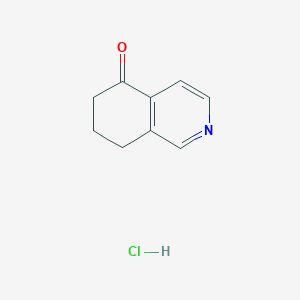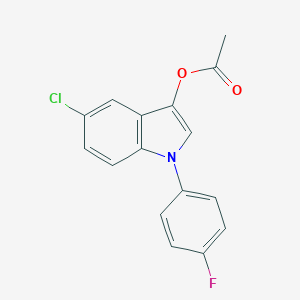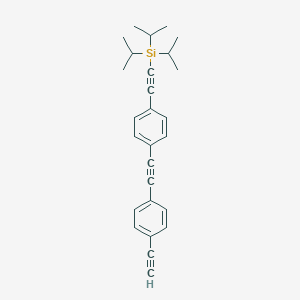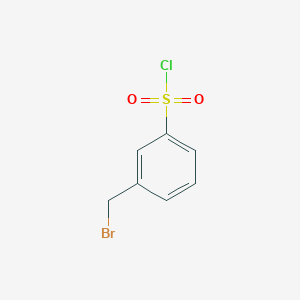![molecular formula C21H22N2O8 B171948 N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 144407-84-1](/img/structure/B171948.png)
N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a useful research compound. Its molecular formula is C21H22N2O8 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Degradation
Research into the degradation of acetaminophen, a compound related by its acetamide group, through advanced oxidation processes (AOPs) has shown the potential for these methods to break down recalcitrant compounds in water. AOPs generate various by-products and involve complex kinetics and mechanisms. The study of acetaminophen's degradation products and their biotoxicity offers insights into the environmental impact and the effectiveness of these treatments (Qutob et al., 2022).
Antioxidant and Anti-inflammatory Properties
Naringenin, a citrus flavonoid, showcases significant pharmaceutical promise due to its potent pharmacological activities, including antioxidant and anti-inflammatory effects. The therapeutic potential of naringenin spans neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Its functional benefits are primarily due to its capability to inhibit cytokines and inflammatory transcription factors, scavenge free radicals, enhance the endogenous antioxidant defense system, and chelate metal ions (Rani et al., 2016).
Environmental Fate of Emerging Pollutants
The environmental fate and biochemical transformations of chiral emerging pollutants, including those with acetamide structures, have been reviewed. Analytical chemistry techniques, environmental occurrences, and fate processes of these pollutants are crucial for understanding their impact. The review emphasizes the need for more research into the differential toxicological effects and environmental behavior of individual stereoisomers (Wong, 2006).
Hepatoprotective and Nephroprotective Activities
The review on the biological effects of acetamide and its derivatives highlights their commercial importance and the substantial data generated on their biological consequences. It discusses the qualitative and quantitative variations in biological responses among these chemicals and their usage or proposed usage, reflecting the importance of understanding their environmental and health-related impacts (Kennedy, 2001).
Wirkmechanismus
Target of Action
The primary targets of this compound are nematodes and cestodes in cats and dogs . These parasites are a significant concern, especially in immunocompromised human populations that have close contact with these animals .
Mode of Action
The compound’s mode of action is attributed to its ability to undergo cytochrome P-450 dependent reduction to form reactive species like Ar–NHOH and Ar–NH2 . These reactive species interact with DNA and perturb its normal functions in different pathogens .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA function in the targeted parasites. The reactive species formed by the compound interact with DNA, leading to a disruption of its normal functions . This disruption is what leads to the death of the parasites.
Pharmacokinetics
The compound’s efficacy as an anthelmintic suggests that it has sufficient bioavailability to exert its effects on the targeted parasites .
Result of Action
The result of the compound’s action is the death of the targeted parasites. By disrupting the normal functions of the parasites’ DNA, the compound effectively kills a variety of microbes and parasites .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves the condensation of 2-phenylacetic acid with 2,4-dihydroxybenzaldehyde to form 2-(2,4-dihydroxyphenyl)-2-phenylacetic acid. This intermediate is then reacted with 4-nitrophenol and acetic anhydride to form the nitrophenyl ether derivative. The nitrophenyl ether is then cyclized with 1,3-dioxolane and catalytic sulfuric acid to form the pyranodioxin intermediate. The final step involves the amidation of the pyranodioxin intermediate with acetic anhydride and hydroxylamine hydrochloride to form the target compound.", "Starting Materials": [ "2-Phenylacetic acid", "2,4-Dihydroxybenzaldehyde", "4-Nitrophenol", "Acetic anhydride", "1,3-Dioxolane", "Catalytic sulfuric acid", "Hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Condensation of 2-phenylacetic acid with 2,4-dihydroxybenzaldehyde in the presence of catalytic sulfuric acid to form 2-(2,4-dihydroxyphenyl)-2-phenylacetic acid.", "Step 2: Reaction of the intermediate from step 1 with 4-nitrophenol and acetic anhydride in the presence of catalytic sulfuric acid to form the nitrophenyl ether derivative.", "Step 3: Cyclization of the nitrophenyl ether with 1,3-dioxolane and catalytic sulfuric acid to form the pyranodioxin intermediate.", "Step 4: Amidation of the pyranodioxin intermediate with acetic anhydride and hydroxylamine hydrochloride to form the target compound." ] } | |
CAS-Nummer |
144407-84-1 |
Molekularformel |
C21H22N2O8 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28)/t14?,15-,16-,17+,18-,20+/m0/s1 |
InChI-Schlüssel |
CMBFCYCIYDPVRG-SQBZNDFJSA-N |
Isomerische SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |
Kanonische SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


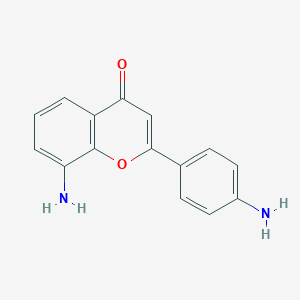
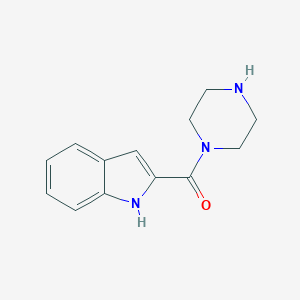

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
